molecular formula C11H21NOS B14034149 (S)-N-(cyclohexylmethylidene)-2-methylpropane-2-sulfinamide

(S)-N-(cyclohexylmethylidene)-2-methylpropane-2-sulfinamide

Cat. No.: B14034149
M. Wt: 215.36 g/mol
InChI Key: YUDOHUFAXZEOHR-AWEZNQCLSA-N
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Description

(S)-N-(cyclohexylmethylidene)-2-methylpropane-2-sulfinamide is a chiral sulfinamide compound. Chiral sulfinamides are often used as intermediates in organic synthesis, particularly in the preparation of enantiomerically pure compounds. The presence of the chiral center in the sulfinamide group makes it a valuable tool in asymmetric synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(cyclohexylmethylidene)-2-methylpropane-2-sulfinamide typically involves the reaction of a sulfinyl chloride with a primary amine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride. The general reaction scheme is as follows:

R-SOCl+R’-NH2R-S(O)-N=CHR’+HCl\text{R-SOCl} + \text{R'-NH}_2 \rightarrow \text{R-S(O)-N=CHR'} + \text{HCl} R-SOCl+R’-NH2​→R-S(O)-N=CHR’+HCl

In this case, R is the 2-methylpropane-2-sulfinyl group, and R’ is the cyclohexylmethylidene group.

Industrial Production Methods

Industrial production of chiral sulfinamides often involves the use of chiral auxiliaries or catalysts to ensure high enantiomeric purity. The specific methods can vary depending on the desired scale and purity requirements.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(cyclohexylmethylidene)-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to a sulfonamide.

    Reduction: The imine group can be reduced to an amine.

    Substitution: The sulfinamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and alcohols.

Major Products Formed

    Oxidation: Sulfonamides.

    Reduction: Amines.

    Substitution: Various substituted sulfinamides.

Scientific Research Applications

Chemistry

In chemistry, (S)-N-(cyclohexylmethylidene)-2-methylpropane-2-sulfinamide is used as a chiral auxiliary in asymmetric synthesis. It helps in the preparation of enantiomerically pure compounds by controlling the stereochemistry of the reaction.

Biology

In biology, chiral sulfinamides can be used as building blocks for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine

In medicine, chiral sulfinamides are used in the synthesis of drugs that require high enantiomeric purity. They can also be used as intermediates in the synthesis of active pharmaceutical ingredients (APIs).

Industry

In the industry, chiral sulfinamides are used in the production of fine chemicals and specialty chemicals. They are also used in the synthesis of materials with specific chiral properties.

Mechanism of Action

The mechanism of action of (S)-N-(cyclohexylmethylidene)-2-methylpropane-2-sulfinamide depends on its specific application. In asymmetric synthesis, the chiral sulfinamide acts as a chiral auxiliary, influencing the stereochemistry of the reaction. The molecular targets and pathways involved vary depending on the specific reaction and the desired product.

Comparison with Similar Compounds

Similar Compounds

  • (S)-N-(tert-butylmethylidene)-2-methylpropane-2-sulfinamide
  • (S)-N-(phenylmethylidene)-2-methylpropane-2-sulfinamide
  • (S)-N-(cyclopropylmethylidene)-2-methylpropane-2-sulfinamide

Uniqueness

(S)-N-(cyclohexylmethylidene)-2-methylpropane-2-sulfinamide is unique due to the presence of the cyclohexylmethylidene group, which can influence the steric and electronic properties of the compound. This can affect its reactivity and the outcome of asymmetric synthesis reactions.

Properties

Molecular Formula

C11H21NOS

Molecular Weight

215.36 g/mol

IUPAC Name

(S)-N-(cyclohexylmethylidene)-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C11H21NOS/c1-11(2,3)14(13)12-9-10-7-5-4-6-8-10/h9-10H,4-8H2,1-3H3/t14-/m0/s1

InChI Key

YUDOHUFAXZEOHR-AWEZNQCLSA-N

Isomeric SMILES

CC(C)(C)[S@](=O)N=CC1CCCCC1

Canonical SMILES

CC(C)(C)S(=O)N=CC1CCCCC1

Origin of Product

United States

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